TM5007 was developed as part of a series of compounds aimed at targeting PAI-1, with its synthesis reported by Izuhara et al. in 2008. The compound belongs to the class of 2-acylamino derivatives, specifically designed to inhibit PAI-1 activity. It has been classified as a small molecule drug candidate due to its low molecular weight and ability to penetrate biological membranes effectively .
The synthesis of TM5007 involves a multi-step chemical process that includes the formation of acylamino derivatives. The synthetic pathway typically starts with the reaction of thiophenecarboxylic acid or benzoic acid derivatives with appropriate acylating agents. The synthesis can be summarized as follows:
The molecular structure of TM5007 is characterized by its unique arrangement of functional groups that contribute to its inhibitory activity against PAI-1.
The binding interactions have been modeled through docking simulations, revealing that TM5007 occupies a specific site within the β-sheet A region of PAI-1, which is crucial for its inhibitory function .
TM5007 primarily participates in non-covalent interactions with PAI-1, forming a stable complex that inhibits its activity. The key reactions include:
The inhibition constant (IC50) for TM5007 has been reported at approximately 5.60 μmol/L, indicating its potency in blocking PAI-1 activity .
The mechanism of action for TM5007 involves several steps:
This mechanism has been corroborated by structural studies and docking simulations that illustrate how TM5007 fits into the active site of PAI-1 .
TM5007 exhibits several notable physical and chemical properties:
These properties influence both its bioavailability and therapeutic efficacy .
TM5007 has potential applications across various fields:
In vivo studies have demonstrated its efficacy in animal models, supporting further exploration into clinical applications .
Plasminogen activator inhibitor-1 (PAI-1), encoded by the SERPINE1 gene, is a serine protease inhibitor that serves as the primary physiological regulator of the fibrinolytic system. It inhibits tissue-type (tPA) and urokinase-type (uPA) plasminogen activators, thereby reducing plasmin generation and impairing fibrinolysis. Elevated PAI-1 levels create a prothrombotic state by tipping the hemostatic balance toward clot formation and persistence [3] [6]. Beyond thrombosis, PAI-1 exerts complex, organ-specific effects on fibrosis:
Organ | PAI-1 Effect | Key Mechanism | Pathological Outcome |
---|---|---|---|
Heart | Anti-fibrotic | TGF-β inhibition, reduced myofibroblast activation | Protection against spontaneous fibrosis |
Lung/Kidney/Liver | Pro-fibrotic | MMP inhibition, reduced collagen degradation | ECM accumulation, organ dysfunction |
Inflammatory Sites | Immune regulation | M2 macrophage polarization | Altered wound healing responses |
TM5007 (CAS: 342595-05-5) is a synthetic, orally active small molecule inhibitor of PAI-1 with an established IC₅₀ of 29 μM [1] [5]. Its chemical structure features a bithiophene core linked by a hexanediyl diimino chain, terminating in carboxylic acid groups (Molecular Formula: C₂₄H₂₀N₂O₆S₄; Molecular Weight: 560.69 g/mol) [4] [5]. Key pharmacological properties include:
Table 2: Physicochemical and Pharmacological Profile of TM5007
Property | Value/Description | Experimental Context |
---|---|---|
Molecular Weight | 560.69 g/mol | Calculated from C₂₄H₂₀N₂O₆S₄ [4] |
IC₅₀ (PAI-1) | 29 μM | In vitro enzymatic assay [1] [5] |
Solubility | Slightly soluble in DMSO | Pharmacokinetic studies [5] |
Primary Targets | PAI-1 (selective) | Binding assays [1] |
In Vivo Efficacy | Antithrombotic (rat AV shunt), antifibrotic (mouse lung) | Disease models [1] [5] |
The therapeutic targeting of PAI-1 with inhibitors like TM5007 is grounded in robust clinical and experimental evidence:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7